molecular formula C9H6N2O3 B2930677 4-(1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 340736-83-6

4-(1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No.: B2930677
CAS No.: 340736-83-6
M. Wt: 190.158
InChI Key: SNWYSDYAFFVDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,2,4-Oxadiazol-3-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to an oxadiazole ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The oxadiazole ring, containing both nitrogen and oxygen atoms, is known for its versatility in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another approach is the one-pot synthesis directly from amidoximes and carboxyl derivatives in aprotic bipolar solvents like DMSO, using inorganic bases .

Industrial Production Methods: Industrial production methods for 1,2,4-oxadiazoles often involve scalable and efficient synthetic routes. These methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoic acid moiety or the oxadiazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized oxadiazole derivatives, reduced amine derivatives, and substituted benzoic acid or oxadiazole compounds .

Scientific Research Applications

4-(1,2,4-Oxadiazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Comparison: 4-(1,2,4-Oxadiazol-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring in this compound provides a balance of stability and reactivity, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-14-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWYSDYAFFVDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340736-83-6
Record name 4-(1,2,4-oxadiazol-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.